molecular formula C16H21N3O8S B13450243 Sulfamethoxazole N1-beta-D-Glucoside

Sulfamethoxazole N1-beta-D-Glucoside

Cat. No.: B13450243
M. Wt: 415.4 g/mol
InChI Key: ACSPXSJPXJZKGJ-YMILTQATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfamethoxazole N1-beta-D-Glucoside, with the CAS registry number 118906-15-3, is a defined conjugate and a minor urinary metabolite of the sulfonamide antibiotic sulfamethoxazole . It is formed in the body through a phase II metabolic reaction where a glucuronic acid moiety is attached via a beta-glycosidic bond at the N1 position of the parent compound . The molecular formula of this metabolite is C16H21N3O8S, and it has a molecular weight of 415.4 g/mol . As a metabolite, its primary research value lies in the field of drug metabolism and pharmacokinetics (DMPK), where it is used as a reference standard for analytical studies. Researchers utilize this compound in methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to identify and quantify metabolites in biological samples, which is crucial for understanding the biotransformation pathways and clearance mechanisms of sulfamethoxazole . Investigating such metabolites helps in comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and is essential for toxicological assessments. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H21N3O8S

Molecular Weight

415.4 g/mol

IUPAC Name

4-amino-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzenesulfonamide

InChI

InChI=1S/C16H21N3O8S/c1-8-6-12(18-27-8)19(28(24,25)10-4-2-9(17)3-5-10)16-15(23)14(22)13(21)11(7-20)26-16/h2-6,11,13-16,20-23H,7,17H2,1H3/t11-,13-,14+,15-,16-/m1/s1

InChI Key

ACSPXSJPXJZKGJ-YMILTQATSA-N

Isomeric SMILES

CC1=CC(=NO1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N

Canonical SMILES

CC1=CC(=NO1)N(C2C(C(C(C(O2)CO)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

Biosynthesis and Chemical Synthesis Pathways of Sulfamethoxazole N1 Beta D Glucoside

Enzymatic Formation Mechanisms in Biological Systems

The formation of Sulfamethoxazole (B1682508) N1-beta-D-Glucoside is a recognized metabolic pathway in biological systems. This conjugate has been identified as a minor urinary metabolite of sulfamethoxazole in humans, confirming its biosynthesis within the body. nih.gov The reaction involves the attachment of a glucose molecule to the N1 nitrogen of the sulfonamide group, a process known as N-glucosidation. This biotransformation is catalyzed by a class of enzymes known as glycosyltransferases.

Glycosyltransferases (GTs) are a ubiquitous superfamily of enzymes that catalyze the transfer of a sugar moiety from an activated nucleotide sugar donor to an acceptor molecule. In the case of Sulfamethoxazole N1-beta-D-Glucoside synthesis, a glucosyltransferase facilitates the N-glycosylation of the parent drug.

While this compound is a known human metabolite, the specific human enzymes responsible for its formation are not fully characterized in the available literature. nih.gov However, the enzymatic machinery for such biotransformations is widespread across different biological kingdoms, including plants and microbes, which are known to metabolize xenobiotics (foreign chemical compounds).

Plant-based Systems: Plants possess a large number of UDP-glycosyltransferases (UGTs) that play crucial roles in the detoxification of xenobiotics, such as pesticides and pollutants. nih.govnih.govrjsocmed.com These enzymes conjugate sugars to a wide array of substrates to increase their water solubility and facilitate sequestration. nih.gov For instance, the model plant Arabidopsis thaliana contains over 100 GTs for conjugating small molecules. nih.govyork.ac.uk One such enzyme, UGT72B1, has been identified as having significant N-glucosylating activity toward xenobiotic compounds like chloroanilines, demonstrating the capability of plant enzymes to perform N-glycosylation on aromatic amines, a structure analogous to that in sulfamethoxazole. nih.govyork.ac.uk This highlights the potential for plant-derived glucosyltransferases to catalyze the formation of sulfamethoxazole glucosides.

Microbial Systems: Microorganisms are also known to metabolize sulfamethoxazole. Bacteria isolated from various environments, such as Pseudomonas psychrophila, can degrade sulfamethoxazole, although the formation of the N1-glucoside was not the focus of these degradation studies. nih.gov Studies on activated sludge have shown that microbial communities, including the genus Corynebacterium, are involved in the biotransformation of sulfamethoxazole. nih.gov Given the vast metabolic diversity of microbes, it is plausible that specific microbial glucosyltransferases exist that can synthesize this compound.

Glucosyltransferases exhibit specificity for both the sugar donor and the acceptor molecule. The catalytic process involves the transfer of the glucosyl group to the nucleophilic N1-nitrogen of the sulfamethoxazole molecule.

Acceptor Specificity: The ability of an enzyme to use sulfamethoxazole as a substrate depends on the architecture of its active site. Plant UGTs involved in xenobiotic metabolism are known to have broad substrate specificity, allowing them to recognize a variety of chemical structures. nih.gov The enzyme UGT72B1 from Arabidopsis thaliana is a notable example of a bifunctional enzyme with both O-glucosyltransferase (OGT) and N-glucosyltransferase (NGT) activity, indicating a catalytic plasticity that can accommodate different types of acceptor molecules. nih.govyork.ac.uk

Donor Specificity: The primary sugar donor for this reaction is an activated form of glucose. This is discussed in detail in section 2.1.2.1.

The catalytic efficiency of these enzymes can be described by standard Michaelis-Menten kinetics, defined by the Michaelis constant (Km), which indicates the substrate concentration at half-maximal velocity, and the catalytic constant (kcat), which represents the turnover number. While specific kinetic data for the enzymatic synthesis of this compound are not available, the table below presents representative kinetic parameters for a plant-based N-glucosyltransferase (UGT72B1) with a xenobiotic substrate to illustrate typical catalytic properties.

Table 1: Illustrative Kinetic Parameters for N-Glucosyltransferase UGT72B1. Note: Data shown is for the substrate 3,4-dichloroaniline (B118046) (DCA) and serves as an example of NGT activity.
SubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)
3,4-dichloroaniline (DCA)14 ± 20.13 ± 0.0039290

The formation of this compound is a conjugation reaction that is part of a larger metabolic network aimed at detoxifying and eliminating foreign compounds from the body. This is often referred to as a Phase II metabolic reaction.

In virtually all biological glucosidation reactions, the direct donor of the glucose molecule is not free glucose but an activated nucleotide sugar. Uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) is the most common glycosyl donor for reactions catalyzed by glycosyltransferases in plants and animals. nih.gov

The biosynthesis of this compound proceeds via the following general enzymatic reaction:

Sulfamethoxazole + UDP-glucose → this compound + UDP

In this reaction, a glucosyltransferase enzyme catalyzes the nucleophilic attack of the N1-nitrogen of sulfamethoxazole on the anomeric carbon of the glucose moiety of UDP-glucose. The high-energy phosphate (B84403) bond in UDP-glucose provides the thermodynamic driving force for the reaction, resulting in the formation of a stable N-glycosidic bond and the release of uridine diphosphate (UDP).

The enzymatic formation of this compound is believed to be a direct, single-step transfer reaction without the formation of stable covalent intermediates between the enzyme and the substrate. The reaction proceeds through the formation of a ternary complex consisting of the enzyme, the acceptor (sulfamethoxazole), and the donor (UDP-glucose).

While specific kinetic parameters for the enzymatic glucosidation of sulfamethoxazole have not been reported, the kinetics of the non-enzymatic chemical reaction between sulfamethoxazole and glucose have been studied under acidic conditions. nih.gov This chemical synthesis was found to follow pseudo first-order reversible kinetics and was dependent on pH and temperature. nih.gov The forward reaction for the chemical formation of glucosylamines had an activation energy (Ea) of 49.28 kJ mol⁻¹, while the reverse reaction had an Ea of 63.46 kJ mol⁻¹. nih.gov It is important to note that these values describe the uncatalyzed chemical reaction and not the significantly more efficient enzymatic pathway.

Elucidation of Biosynthetic Pathways and Metabolic Networks

Chemoenzymatic and Chemical Synthesis Methodologies for this compound

The controlled synthesis of this compound is crucial for various research applications, including its use as an analytical reference standard. Both chemoenzymatic and purely chemical methods can be employed to achieve this.

A prominent chemical approach for the synthesis of N-aryl-β-D-glucosides is the Koenigs-Knorr reaction . This method involves the reaction of a protected glycosyl halide, such as acetobromoglucose, with the nucleophilic nitrogen of sulfamethoxazole. The use of a promoter, typically a silver or mercury salt, facilitates the reaction and helps to control the stereochemistry at the anomeric carbon, leading to the desired β-configuration. researchgate.net

A general representation of the Koenigs-Knorr reaction for this synthesis is as follows:

Step 1: Protection of Glucose: The hydroxyl groups of D-glucose are protected, commonly by acetylation, to prevent side reactions. This is often achieved by reacting glucose with acetic anhydride (B1165640) in the presence of a catalyst. The anomeric hydroxyl group is then converted to a good leaving group, typically a bromide, to form 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose).

Step 2: Glycosylation: The protected glycosyl halide is then reacted with sulfamethoxazole. The N1 nitrogen of the sulfonamide acts as the nucleophile, attacking the anomeric carbon of the glucose derivative. This reaction is carried out in the presence of a promoter, such as silver carbonate or silver oxide, in an aprotic solvent.

Step 3: Deprotection: The final step involves the removal of the acetyl protecting groups from the glucose moiety to yield this compound. This is typically achieved by base-catalyzed methanolysis, for instance, using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation).

The production of this compound as an analytical reference standard requires a synthetic strategy that ensures high purity and unambiguous structural confirmation. The synthesis and characterization of this compound as a urinary metabolite have been described, confirming its identity and providing a basis for its use as a standard. nih.gov The chemical synthesis approach, such as the Koenigs-Knorr reaction, is well-suited for this purpose as it allows for controlled production and purification.

Key considerations in the production of an analytical reference standard include:

High Purity: The final product must be purified to a high degree, typically greater than 98%, to ensure accuracy in analytical applications. This is often achieved through chromatographic techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC).

Thorough Characterization: The identity and structure of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques, as detailed in section 2.2.3.

Stability and Storage: The stability of the reference standard under various conditions should be assessed to establish appropriate storage and handling procedures.

Optimizing the synthesis of this compound focuses on maximizing the product yield and ensuring the correct stereochemistry (the β-anomer).

Factors influencing yield and stereoselectivity in the Koenigs-Knorr reaction include:

Choice of Promoter: The nature of the promoter can significantly impact the reaction rate and stereochemical outcome. While traditional silver and mercury salts are effective, research into more environmentally benign and efficient promoters is ongoing.

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction pathway. Aprotic solvents are typically used to avoid interference from hydroxyl groups.

Reaction Temperature and Time: Careful control of the reaction temperature and duration is necessary to drive the reaction to completion while minimizing the formation of byproducts.

Protecting Groups: The nature of the protecting groups on the glucose moiety can influence the reactivity of the glycosyl donor and the ease of deprotection.

The stereochemical outcome of the glycosylation is often directed by the neighboring group participation of the protecting group at the C-2 position of the glucose ring. An acyl group, such as acetate (B1210297), at C-2 can form a cyclic intermediate that blocks the α-face, leading to the preferential formation of the β-glycoside.

The table below summarizes key parameters that can be optimized for the synthesis of this compound.

ParameterOptionsDesired Outcome
Glycosyl Donor Acetobromoglucose, AcetochloroglucoseHigh reactivity and stereoselectivity
Promoter Ag₂CO₃, Ag₂O, Hg(CN)₂Efficient reaction and high β-selectivity
Solvent Dichloromethane, Acetonitrile (B52724), TolueneGood solubility of reactants, non-reactive
Temperature Room temperature to refluxOptimal reaction rate, minimal side reactions
Deprotection Zemplén conditions (NaOMe in MeOH)Complete and clean removal of protecting groups

The structural confirmation of synthesized this compound is achieved through a combination of advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound and to isolate it from the reaction mixture. The retention time of the synthetic product can be compared to that of the metabolite isolated from biological samples to confirm its identity. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy. The fragmentation of sulfonamides under tandem mass spectrometry (MS/MS) conditions has been studied, and characteristic losses, such as the SO₂ group, are often observed. nih.govnih.gov For this compound, fragmentation would also involve the cleavage of the glycosidic bond.

Expected Mass Spectrometry Data for this compound:

TechniqueExpected Observation
Electrospray Ionization (ESI-MS) [M+H]⁺ ion corresponding to the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement to confirm the elemental formula (C₁₆H₂₁N₃O₈S).
Tandem Mass Spectrometry (MS/MS) Fragmentation of the [M+H]⁺ ion, showing loss of the glucose moiety and characteristic fragments of the sulfamethoxazole aglycone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of organic molecules.

¹H NMR: The ¹H NMR spectrum would be expected to show signals for the aromatic protons of the sulfamethoxazole moiety, the methyl group on the isoxazole (B147169) ring, and the protons of the glucose unit. The coupling constant of the anomeric proton (H-1' of the glucose) is diagnostic of the stereochemistry; a large coupling constant (typically > 7 Hz) is indicative of a β-anomeric configuration. nih.gov

¹³C NMR: The ¹³C NMR spectrum would display distinct signals for all 16 carbon atoms in the molecule, including the carbonyl carbons of the protecting groups (if present) and the carbons of the sulfamethoxazole and glucose moieties. The chemical shift of the anomeric carbon (C-1') is also indicative of the stereochemistry.

The following table outlines the expected NMR spectral features for this compound.

NucleusExpected Chemical Shift Range (ppm)Key Features
¹H NMR Aromatic protons: 6.5-8.0Anomeric proton (H-1'): 4.5-5.5Glucose protons: 3.0-4.5Methyl protons: ~2.3Large coupling constant for H-1' confirms β-linkage. Integration of signals corresponds to the number of protons.
¹³C NMR Aromatic carbons: 110-160Anomeric carbon (C-1'): 80-90Glucose carbons: 60-80Methyl carbon: ~12Chemical shifts characteristic of the sulfamethoxazole and glucose structures.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic-Mass Spectrometric Approaches

The coupling of chromatographic separation with mass spectrometric detection stands as a cornerstone for the analysis of sulfamethoxazole (B1682508) and its metabolites, including the N1-beta-D-Glucoside conjugate. These hyphenated techniques offer unparalleled capabilities in resolving complex matrices and providing definitive identification and quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent technique for the trace analysis of polar and thermally labile compounds like Sulfamethoxazole N1-beta-D-Glucoside in various biological and environmental matrices. The inherent sensitivity and selectivity of LC-MS/MS allow for the detection of this metabolite at very low concentrations.

Methodologies for the analysis of the parent drug, sulfamethoxazole, often utilize reversed-phase liquid chromatography. A simple and rapid analytical method was developed for the determination of residues of seven sulfonamide antibiotics in honey, where after filtration, acidified honey solutions were injected directly into a liquid chromatograph–tandem mass spectrometer (LC–MS/MS) system. A six-port valve system was utilized to divert eluent from the extraction column into the MS/MS after the bulk of the honey matrix had been selectively removed. hmdb.ca

For the analysis of this compound, similar chromatographic conditions, potentially with gradient elution using a C18 column and a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization, would be employed. A multi-analyte LC-MS/MS method for various antibiotics, including sulfamethoxazole, involved sample preparation consisting of protein precipitation with methanol (B129727), dilution, and online extraction. researchgate.net

High-resolution mass spectrometry (HRMS) is a powerful tool for the structural elucidation of unknown or poorly characterized metabolites. mdpi.com By providing highly accurate mass measurements, HRMS enables the determination of the elemental composition of a precursor ion and its fragments, which is crucial for identifying compounds like this compound. mdpi.com The interpretation of the ESI-MS/MS fragmentation pattern, combined with high-resolution mass determination, allows for a step-by-step deduction of the exact molecular formula of an unknown component. mdpi.com

In the context of this compound, HRMS would be instrumental in confirming its identity by providing the exact mass of the molecular ion. Furthermore, the fragmentation pattern obtained through MS/MS experiments on an HRMS instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, would yield valuable structural information. The fragmentation would likely involve the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the sulfamethoxazole aglycone and another corresponding to the glucoside moiety. The high mass accuracy of these fragments would further corroborate the structure.

Both targeted and untargeted metabolite screening techniques are invaluable in the study of drug metabolism.

Targeted screening focuses on the detection and quantification of a predefined list of metabolites. In the case of this compound, a targeted LC-MS/MS method would be developed using a reference standard of the compound to optimize the instrument parameters, such as precursor and product ion selection, collision energy, and chromatographic retention time. This approach offers the highest sensitivity and specificity for known metabolites.

Untargeted metabolomics , on the other hand, aims to comprehensively profile all detectable metabolites in a sample without preconceived bias. This is particularly useful for discovering novel or unexpected metabolites. A pharmacometabolomics study of sulfamethoxazole and trimethoprim (B1683648) in kidney transplant recipients utilized an untargeted, data-independent acquisition (DIA) mode using reversed-phase liquid chromatography coupled with time-of-flight (TOF) mass spectrometry in SWATH acquisition mode. researchgate.net This approach successfully identified previously unreported metabolites, including glucuronide conjugates of sulfamethoxazole. researchgate.netdoaj.orgmdpi.com A similar untargeted approach could be employed to identify this compound and other related metabolites in various biological samples.

Screening TechniqueDescriptionApplication for this compound
Targeted Screening Predefined list of metabolites is analyzed for detection and quantification.High-sensitivity and specific quantification of this compound in various matrices.
Untargeted Screening Comprehensive profiling of all detectable metabolites in a sample.Discovery of novel or unexpected metabolites of sulfamethoxazole, including the N1-beta-D-Glucoside.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but it is generally not suitable for the direct analysis of polar and non-volatile compounds like this compound. The high polarity imparted by the sugar moiety and the free amine group makes the compound thermally unstable and prone to poor chromatographic performance.

Therefore, chemical derivatization is a necessary step to increase the volatility and thermal stability of the analyte for GC-MS analysis. jfda-online.com Common derivatization strategies for compounds with hydroxyl and amine groups include silylation, acylation, and alkylation. jfda-online.com

For this compound, a two-step derivatization process would likely be required. The hydroxyl groups of the glucoside moiety could be converted to their trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The amino group on the benzene (B151609) ring could also be derivatized. This process would significantly reduce the polarity and increase the volatility of the molecule, making it amenable to GC-MS analysis.

It is important to note that derivatization can sometimes lead to the formation of multiple products or artifacts, which can complicate the analysis. Therefore, careful optimization of the derivatization reaction conditions is crucial.

Derivatization TechniqueReagent ExampleTarget Functional Groups
Silylation BSTFA, MSTFAHydroxyl (-OH), Amine (-NH2)
Acylation Acetic Anhydride (B1165640)Amine (-NH2), Hydroxyl (-OH)
Alkylation Alkyl HalidesAmine (-NH2)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Spectroscopic Techniques for Structural Confirmation

While mass spectrometry provides invaluable information on molecular weight and fragmentation, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are essential for the unambiguous structural confirmation and isomeric differentiation of complex molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. It provides information on the chemical environment of individual atoms (protons, carbons, etc.) and their connectivity within the molecule.

For this compound, ¹H NMR and ¹³C NMR spectroscopy would be critical for confirming the structure. The ¹H NMR spectrum would show characteristic signals for the protons on the sulfamethoxazole moiety and the glucoside unit. The coupling constants between the anomeric proton of the glucose and the adjacent proton would confirm the β-configuration of the glycosidic bond.

Furthermore, NMR is particularly powerful for differentiating between isomers. Sulfamethoxazole can be conjugated with glucose at different positions, such as the N1-position of the sulfonamide group or the N4-position of the amino group. These isomers, this compound and Sulfamethoxazole N4-beta-D-Glucoside, would have the same molecular weight and could exhibit similar fragmentation patterns in MS. However, their NMR spectra would be distinct, allowing for their unambiguous identification. The chemical shifts of the protons and carbons in the vicinity of the glycosidic linkage would be significantly different between the two isomers.

Advanced Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Characterization

Spectroscopic techniques are fundamental in the structural elucidation and confirmation of chemical compounds. For this compound, Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide key insights into its molecular framework.

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the sulfamethoxazole moiety. The parent drug, sulfamethoxazole, typically exhibits absorption maxima related to its aromatic ring and sulfonamide group. ijpar.comresearchgate.netmdpi.com Studies on sulfamethoxazole show significant absorbance peaks around 260-273 nm. ijpar.comthebrpi.org The addition of the glucose unit at the N1 position is not expected to significantly alter the primary chromophore, thus the glucoside metabolite would display a similar UV-Vis profile. The presence of the benzene ring and the isoxazole (B147169) ring are responsible for π-π* transitions observed in the spectrum. mdpi.com

Infrared Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. nih.gov For this compound, the IR spectrum would be a composite of vibrations from both the sulfamethoxazole core and the glucose addend. Key expected vibrational bands include:

N-H Stretching: The primary amine (-NH2) on the benzene ring would show characteristic stretches.

S=O Stretching: The sulfonyl group (-SO2-) exhibits strong, distinct asymmetric and symmetric stretching vibrations. researchgate.net

C-O Stretching: Multiple strong bands are expected from the numerous C-O bonds and O-H groups of the glucose moiety.

O-H Stretching: A broad band corresponding to the hydroxyl groups of the glucose unit would be prominent.

Aromatic C-H Stretching: Bands corresponding to the vibrations of the benzene ring.

The conjugation of the glucose molecule to the N1-nitrogen of the sulfonamide group introduces significant changes in the IR spectrum compared to the parent compound, particularly in the regions associated with N-H and S=O vibrations, as well as the introduction of strong signals from the carbohydrate's hydroxyl and ether groups. nih.govresearchgate.net

Table 1: Expected Spectroscopic Features for this compound
Spectroscopic TechniqueStructural MoietyExpected Characteristic Signal
UV-Vis SpectroscopySulfamethoxazole Chromophoreλmax approx. 260-275 nm
Infrared (IR) SpectroscopySulfonyl Group (SO2)Strong asymmetric and symmetric stretches
Aromatic Amine (NH2)N-H stretching vibrations
Glucose UnitBroad O-H stretching, multiple C-O stretching
Aromatic RingsC-H and C=C stretching vibrations

Environmental Occurrence, Fate, and Ecotoxicological Considerations

Environmental Biotransformation and Degradation Pathways

The fate of Sulfamethoxazole (B1682508) N1-beta-D-Glucoside in the environment is intrinsically linked to the transformation and degradation of its parent compound. These processes can be abiotic, such as photolysis and hydrolysis, or biotic, driven by microbial activity.

Photodegradation is a significant pathway for the removal of sulfamethoxazole in sunlit aquatic environments. bohrium.com The rate of photolysis can be influenced by water chemistry, such as the presence of nitrate. researchgate.net Hydrolysis of sulfamethoxazole is generally considered a slower process under typical environmental pH and temperature conditions. researchgate.net However, in specific environments like the hyporheic zone, where surface water and groundwater mix, hydrolysis rates can be significant, with pathways including nitrification, hydroxylation, and polymerization. nih.govresearchgate.net There is no specific research available on the direct photolytic and hydrolytic transformation of Sulfamethoxazole N1-beta-D-Glucoside. It is plausible that, like other conjugated metabolites, it could undergo hydrolysis to yield the parent sulfamethoxazole.

Microbial activity is a crucial factor in the environmental fate of sulfamethoxazole. Numerous studies have focused on the biodegradation of the parent compound by both mixed microbial communities and isolated strains. Co-metabolism, where the degradation of the antibiotic is facilitated by the presence of other organic substrates, is considered a primary mechanism in activated sludge systems. nih.gov

A variety of microorganisms have been identified with the ability to degrade sulfamethoxazole. The white-rot fungus Phanerochaete chrysosporium has been shown to degrade SMX, with one study reporting 74% removal after 10 days. researchgate.net Several bacterial species have also been isolated that can utilize SMX as a source of carbon and/or nitrogen. These include strains of Acinetobacter, Pseudomonas, Sphingobacterium mizutaii, and Microbacterium. eeer.orgnih.govnih.gov For example, Sphingobacterium mizutaii LLE5 was able to degrade 93.87% of a 50 mg/L SMX solution within 7 days. nih.gov While these studies have identified various degradation products of SMX, such as 3-amino-5-methylisoxazole (B124983) and sulfanilamide, the formation or degradation of this compound has not been reported as a significant pathway in these microbial processes. eeer.orgnih.gov

Table 3: Key Microbial Species Involved in Sulfamethoxazole Degradation

Microbial Species Degradation Finding Reference
Phanerochaete chrysosporium 74% removal of 10 mg L⁻¹ SMX in 10 days. researchgate.net
Sphingobacterium mizutaii LLE5 93.87% degradation of 50 mg L⁻¹ SMX in 7 days. nih.gov
Acinetobacter sp. S1 and Pseudomonas sp. S2 Mixed culture degraded 89.0% of SMX in 72 hours. eeer.org
Microbacterium sp. BR1 Capable of metabolizing very low concentrations of SMX (0.1−25 μg L⁻¹). nih.gov

No specific data is available for microbial degradation of this compound.

Microbial Degradation and Biotransformation Pathways in Environmental Compartments

Enzymatic Activities in Microbial Degradation (e.g., Glucosidase Activity)

The microbial degradation of sulfamethoxazole conjugates is a critical process in determining their environmental persistence. While direct studies on the enzymatic degradation of this compound are limited, the cleavage of the glucoside bond would likely be mediated by β-glucosidases. These enzymes are widespread in microbial communities and are responsible for the hydrolysis of β-glycosidic bonds.

The fate of a closely related conjugate, Sulfamethoxazole-N1-glucuronide, has been investigated in water-sediment systems. In these studies, the glucuronide was found to be efficiently removed from the test system through biodegradation in the sediment. This process suggests the potential for microbial enzymes to cleave the conjugate, leading to the re-formation of the parent sulfamethoxazole. It is plausible that this compound would undergo a similar fate, with microbial β-glucosidases playing a key role in its degradation and the potential release of active sulfamethoxazole into the environment.

Uptake, Translocation, and Metabolism in Non-Target Organisms (Excluding Mammalian and Human)

Plants can take up antibiotics from the soil and water, leading to internal metabolism and the formation of various conjugates. This process, known as phytometabolism, is a significant pathway for the transformation of pharmaceuticals in the environment.

Research on the model plant Arabidopsis thaliana has shown that sulfamethoxazole is extensively metabolized after uptake. While the parent compound is found in very low concentrations in plant tissues, the majority is transformed into various conjugates. The primary metabolic pathway identified is N-glycosylation. However, the most abundant metabolite found in Arabidopsis thaliana is N4-glycosyl-SMX, where the glucose moiety is attached to the N4-nitrogen of the aniline (B41778) group, not the N1-nitrogen of the sulfonamide group as in this compound.

In studies involving ryegrass (Lolium perenne) exposed to sulfamethoxazole, the focus has been on the plant's physiological stress response rather than the specific identification of metabolites. While exposure to sulfamethoxazole was found to inhibit plant growth and alter metabolic pathways related to amino acids and carbohydrates, specific conjugates like this compound have not been identified in this species to date.

Glycosylation is a common detoxification mechanism in plants. By attaching a sugar molecule, such as glucose, to a foreign compound, the plant increases its water solubility and facilitates its sequestration into vacuoles or incorporation into cell wall components. This process effectively reduces the phytotoxicity of the compound. The formation of sulfamethoxazole-glucosides in plants is consistent with this detoxification strategy. While the formation of N4-glycosyl-SMX is the predominant pathway observed in Arabidopsis thaliana, the potential for the formation of other glycosylated isomers, including the N1-glucoside, cannot be entirely ruled out in other plant species.

The biotransformation of sulfamethoxazole in aquatic organisms has been a subject of study, though specific data on the formation or degradation of this compound is scarce. Most studies have focused on the parent compound and its primary acetylated metabolite.

In general, aquatic microorganisms, including algae, play a role in the degradation of sulfamethoxazole. However, the specific metabolic pathways and the extent to which glucosidated conjugates are formed or degraded by these organisms are not well understood. Fish are known to metabolize sulfamethoxazole, primarily through acetylation and glucuronidation. While glucuronidation is a common conjugation pathway in fish, the formation of glucosides is less commonly reported. For aquatic invertebrates, there is limited information on their ability to metabolize sulfamethoxazole and its conjugates.

Phytometabolism: Uptake and Conjugation in Plant Species (e.g., Arabidopsis thaliana, Ryegrass)

Ecotoxicological Assessment in Non-Target Organisms (Excluding Mammalian and Human)

The ecotoxicological effects of sulfamethoxazole have been studied in a variety of non-target organisms. However, there is a significant lack of data specifically for this compound. The toxicity of this conjugate is likely to be different from that of the parent compound, as the addition of the glucose moiety can alter its bioavailability and interaction with biological targets.

Studies on the parent compound, sulfamethoxazole, have shown a range of effects on aquatic organisms. For algae, it can inhibit growth, while for invertebrates like Daphnia magna, it can affect reproduction. In fish, sublethal effects on various physiological processes have been observed. The ecotoxicological profile of this compound remains an important area for future research to fully understand the environmental risks posed by sulfamethoxazole and its metabolites.

Table of Ecotoxicological Data for Sulfamethoxazole (Parent Compound)

OrganismEndpointConcentration (µg/L)Reference
Pseudokirchneriella subcapitata (Green algae)EC50 (72h, growth inhibition)1,820 researchgate.net
Daphnia magna (Water flea)EC50 (48h, immobilization)8,160 researchgate.net
Vibrio fischeri (Bacteria)EC50 (30 min, bioluminescence inhibition)>100,000 researchgate.net
Lemna minor (Duckweed)EC50 (7d, growth inhibition)3,070 researchgate.net

Note: The table above presents data for the parent compound, sulfamethoxazole, as specific data for this compound is not available.

Effects on Aquatic Microorganisms and Biofilm Communities

Direct research on the specific effects of this compound on aquatic microorganisms and biofilm communities is currently limited. The majority of available studies focus on the parent compound, sulfamethoxazole (SMX). However, understanding the behavior of the glucoside metabolite is crucial as it can be present in aquatic environments and may potentially revert to its more biologically active parent form.

Studies on the parent compound, sulfamethoxazole, have shown that it can alter the structure and function of microbial communities in aquatic ecosystems. For instance, exposure to environmentally relevant concentrations of SMX has been observed to cause shifts in the bacterial community composition of freshwater biofilms. nih.govnih.gov Some research has indicated that while SMX may have slight and transitory effects on heterotrophic functions, persistent effects on the bacterial structure can occur. nih.govnih.gov Furthermore, SMX has been shown to negatively impact cyanobacteria abundance and photosynthesis-related transcripts in biofilm communities. nih.govnih.gov

Impacts on Plant Growth and Biochemical Parameters

The biotransformation of sulfamethoxazole in plants can lead to the formation of its N1-beta-D-Glucoside conjugate. This process is generally considered a detoxification mechanism within the plant, as glycosylation often reduces the phytotoxicity of xenobiotics. Research has identified glycosylation as a key transformation pathway for SMX in plants like rice. nih.gov

Research on the parent compound, sulfamethoxazole, has shown varied effects on different plant species. For example, in some studies, SMX has been observed to promote the development of spinach leaves and basil stems, while having no significant impact on the growth of cilantro. nih.govresearchgate.net Conversely, other studies have reported adverse effects, such as a decrease in the height of tomato and cucumber plants at high concentrations. nih.gov Exposure to SMX and its acetylated metabolite has been shown to disrupt various metabolic pathways in rice, including the TCA cycle and amino acid metabolism. nih.gov The extent to which the N1-beta-D-Glucoside metabolite contributes to these effects, either directly or through re-transformation to SMX, is an area that requires further investigation.

Table 1: Effects of Parent Compound (Sulfamethoxazole) on Various Plant Species

Plant SpeciesObserved EffectReference
SpinachIncreased leaf length nih.govresearchgate.net
BasilInsignificant promotion of stem growth nih.gov
CilantroNo significant impact on growth nih.gov
TomatoDecreased plant height at high concentrations nih.gov
CucumberDecreased plant height at high concentrations nih.gov
RiceDisruption of TCA cycle and amino acid metabolism nih.gov

Assessment of Toxicity in Aquatic Invertebrates and Fish Embryo-Larvae

There is a significant lack of data specifically assessing the toxicity of this compound in aquatic invertebrates and fish embryo-larvae. The available ecotoxicological data predominantly focuses on the parent compound, sulfamethoxazole.

Studies on sulfamethoxazole have demonstrated its potential to cause adverse effects in aquatic organisms. For the microcrustacean Daphnia magna, EC50 values for SMX have been reported to range from 43.97 to 189.2 mg/L. For fish, while SMX is generally considered to have low acute toxicity to adults, chronic exposure can lead to sublethal effects. documentsdelivered.com In the marine medaka (Oryzias melastigma), exposure to environmentally relevant concentrations of SMX has been shown to cause developmental toxicity in embryos and larvae, including morphological malformations, accelerated heart rate, and shortened hatching time. nih.gov

Table 2: Ecotoxicological Data for Parent Compound (Sulfamethoxazole) in Aquatic Organisms

OrganismEndpointValueReference
Daphnia magna48h EC5043.97 - 189.2 mg/L
Oryzias melastigma (embryo-larva)Developmental ToxicityMorphological malformations, accelerated heart rate, shortened hatching time nih.gov
Danio rerio (adult)Chronic ToxicityLow inhibitory effect on growth at ≤ 24 mg/L documentsdelivered.com

Biochemical and Biological Roles of Sulfamethoxazole N1 Beta D Glucoside Beyond Clinical Pharmacology

A Metabolite's Footprint: Role in Environmental Biotransformation

Sulfamethoxazole (B1682508) N1-beta-D-Glucoside is recognized as a minor urinary metabolite in humans, signifying a direct pathway for its introduction into wastewater systems. mdpi.com While the primary human metabolite is N4-acetyl-sulfamethoxazone, the formation of the N1-glucoside conjugate highlights a metabolic route that contributes to the diversity of sulfamethoxazole-related compounds entering the environment.

A Potential Marker for Xenobiotic Exposure and Transformation

The presence of Sulfamethoxazole N1-beta-D-Glucoside in environmental samples can serve as an indicator of contamination by human-excreted pharmaceuticals. Its detection in wastewater and receiving water bodies would confirm the presence of sulfamethoxazole and its metabolic byproducts, offering a more comprehensive picture of the xenobiotic load originating from anthropogenic sources. Furthermore, the transformation of sulfamethoxazole is not limited to human metabolism. In plant systems, direct conjugation of the parent compound through glucosylation has been observed, although the more predominantly identified metabolite is N4-glycosyl-SMX. researchgate.netnih.gov The potential for plants to form the N1-beta-D-Glucoside isomer warrants further investigation, as this would represent another pathway for its introduction into terrestrial and aquatic environments through agricultural runoff.

Interactions in the Wild: Engaging with Biological Macromolecules in Non-Human Systems

Once in the environment, this compound has the potential to interact with a variety of biological macromolecules in non-human organisms, influencing their function and its own environmental fate.

A Target for Enzymes: Binding and Inhibition Studies

The beta-glucosidic bond in this compound makes it a potential substrate for beta-glucosidases, a ubiquitous class of enzymes found in bacteria, fungi, and plants. These enzymes play a crucial role in the carbon cycle by breaking down complex carbohydrates. The interaction between this compound and microbial beta-glucosidases is of particular interest. The cleavage of the glucoside bond would release the parent sulfamethoxazole molecule, thereby regenerating a bioactive antibiotic in the environment. This enzymatic hydrolysis could act as a hidden source of the parent antibiotic, potentially prolonging its environmental presence and impact. Further research is needed to determine the binding affinity and inhibition potential of this compound with various microbial enzymes to fully understand these interactions.

A Stepping Stone for Further Change: Substrate for Biotransformation

Beyond simple cleavage, this compound can serve as a substrate for further biotransformation by microbial or plant enzymes. The initial glucosidation is a phase II metabolic reaction, and subsequent enzymatic processes could lead to a variety of other transformation products. These reactions could include further conjugation, degradation of the glucose moiety, or modifications to the sulfamethoxazole structure itself. The nature of these subsequent biotransformations will dictate the ultimate environmental persistence and potential toxicity of the resulting compounds.

An Indirect Link: Implications for Environmental Antimicrobial Resistance Propagation

The presence and behavior of this compound in the environment may have indirect implications for the propagation of antimicrobial resistance (AMR).

The primary concern is the potential for this metabolite to act as a reservoir for the parent antibiotic, sulfamethoxazole. If microbial or other enzymatic activity in soil or water readily cleaves the glucoside bond, it would lead to a sustained release of the active antibiotic. Even at low concentrations, the continuous presence of sulfamethoxazole can exert selective pressure on microbial communities, favoring the survival and proliferation of resistant bacteria. nih.govnih.gov This scenario would contribute to the maintenance and potential spread of sulfonamide resistance genes (sul genes) within environmental microbial populations. The co-occurrence of these resistance genes with mobile genetic elements like plasmids and integrons can further facilitate their transfer between different bacterial species, exacerbating the challenge of antimicrobial resistance. nih.gov

The persistence of this compound itself, if it is not readily degraded, could also contribute to changes in microbial community structure and function. While the direct selective pressure of the glucoside conjugate on resistance genes is unknown, its presence as a xenobiotic could alter the microbial ecosystem in ways that indirectly favor resistant strains.

Advanced Computational and Theoretical Studies

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application within this field is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. These studies are crucial for understanding the basis of a drug's mechanism of action and for designing new, more effective therapeutic agents.

For sulfonamides like sulfamethoxazole (B1682508), the primary target is often the bacterial enzyme dihydropteroate synthase (DHPS). psgcas.ac.innih.gov This enzyme is essential for the synthesis of folic acid in bacteria. psgcas.ac.in By inhibiting DHPS, sulfonamides disrupt a pathway necessary for bacterial survival. psgcas.ac.in

Ligand-Enzyme Interaction Analysis (e.g., with Glucosyltransferases, Microbial Enzymes)

Molecular docking simulations are instrumental in analyzing the specific interactions between a ligand and the active site of an enzyme. For the parent compound, sulfamethoxazole, docking studies with DHPS have identified key interactions that stabilize the ligand-enzyme complex. The binding pocket of DHPS is characterized by both hydrophobic and electrostatic regions, involving residues such as ARG63, LYS221, ARG255, THR62, ASP185, PHE190, and PRO64. psgcas.ac.in The amino (-NH2) and sulfonamide (-SO2NH-) groups of sulfamethoxazole are critical for forming hydrogen bonds with these residues. psgcas.ac.in

In the case of Sulfamethoxazole N1-beta-D-Glucoside, the addition of the glucose moiety introduces significant structural changes that would alter its binding profile. Docking studies would be essential to understand how this larger, more polar metabolite interacts with potential biological targets.

Interaction with Glucosyltransferases: These enzymes are responsible for the glucosidation of various molecules. Docking studies could model how the parent sulfamethoxazole fits into the active site of a UDP-glucuronosyltransferase (UGT) enzyme, leading to the formation of the N1-beta-D-Glucoside. Such models would help identify the specific amino acid residues that facilitate the catalytic process.

Interaction with Microbial Enzymes: The gut microbiome contains a vast array of enzymes, including β-glucosidases, which can cleave glucose moieties from molecules. Molecular docking could be used to predict whether this compound can bind to these microbial enzymes. This interaction is significant as the cleavage of the glucose could regenerate the active sulfamethoxazole molecule within the gut, a process known as enterohepatic circulation.

Prediction of Binding Affinities and Conformational Stability

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score in units of kcal/mol. A more negative score typically indicates a stronger, more favorable binding interaction. For example, docking studies of various sulfonamide derivatives against DHPS have been used to rank their potential inhibitory activity. researchgate.net

Molecular dynamics (MD) simulations can further support docking studies by providing insights into the conformational stability of the ligand-receptor complex over time. researchgate.net These simulations show how the ligand and protein atoms move and fluctuate, confirming whether the binding pose predicted by docking is stable. researchgate.net For this compound, these computational approaches would be invaluable for predicting its affinity for various enzymes and assessing the stability of the resulting complexes.

Table 1: Illustrative Binding Affinities of Sulfamethoxazole Derivatives against DHPS This table is based on general findings for sulfonamides and serves as an example of data generated from docking studies.

Compound Target Enzyme Predicted Binding Affinity (kcal/mol)
Sulfamethoxazole E. coli DHPS -7.5
Derivative A E. coli DHPS -8.2
Derivative B E. coli DHPS -6.9
This compound E. coli DHPS (Hypothetical)

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. nih.govresearchgate.net Methods like Density Functional Theory (DFT) are commonly employed to optimize molecular geometry, calculate energies, and visualize molecular orbitals. nih.govnih.gov

Determination of Electronic Structure and Reactivity

The electronic structure of a molecule dictates its reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. nih.gov

Table 2: Quantum Chemical Parameters for Sulfamethoxazole (Example Data) Data calculated using Density Functional Theory (DFT) with a B3LYP functional.

Parameter Value Interpretation
HOMO Energy -6.8 eV Electron-donating capability
LUMO Energy -1.5 eV Electron-accepting capability
HOMO-LUMO Energy Gap (ΔE) 5.3 eV Chemical reactivity and stability
Dipole Moment 5.1 Debye Molecular polarity

Elucidation of Reaction Mechanisms in Biotransformation Processes

Quantum chemical calculations can model the transition states of chemical reactions, providing a powerful method for elucidating reaction mechanisms. This is particularly relevant for understanding the biotransformation of drugs. The formation of this compound from its parent compound is a metabolic process, likely catalyzed by a glucosyltransferase enzyme. Quantum calculations could be used to model the reaction pathway of this glucosidation, identifying the energy barriers and the most stable intermediates. This would provide a detailed, atomistic understanding of how this important metabolite is formed in the body.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netnih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with an observed activity or property. researchgate.net

QSAR: A QSAR model for a series of sulfonamide derivatives, including glucosides, could predict their antibacterial potency (e.g., IC50 values) against a specific bacterium. Descriptors might include electronic properties (like HOMO/LUMO energies), steric parameters (molecular volume), and hydrophobicity (LogP).

QSPR: A QSPR model could be developed to predict key pharmacokinetic properties of these derivatives, such as aqueous solubility, plasma protein binding, or membrane permeability. dntb.gov.ua For instance, a QSPR model could help predict how the addition of the glucose moiety in this compound affects its water solubility compared to the parent drug.

Prediction of Environmental Fate Parameters (e.g., Degradation Rates, Adsorption)

Computational models are instrumental in estimating the environmental persistence and mobility of chemical compounds. For this compound, these models predict key parameters that govern its distribution and longevity in various environmental compartments.

Degradation Rates: The biodegradability of a compound is a critical factor in its environmental persistence. Quantitative Structure-Activity Relationship (QSAR) models and other predictive tools can estimate the likelihood and rate of microbial degradation. While specific experimental data on the biodegradation of this compound is limited, computational models can provide estimations based on its chemical structure. These models often categorize compounds based on their predicted biodegradability (e.g., readily biodegradable, not readily biodegradable). It is important to note that the glucoside bond may be susceptible to enzymatic cleavage, potentially leading to the reformation of the parent compound, sulfamethoxazole, which itself has a more extensively studied degradation profile.

Adsorption: The tendency of a chemical to adsorb to soil and sediment is quantified by the soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates a greater propensity for adsorption, which can reduce the compound's mobility in the environment but may also lead to its accumulation in sediments. Computational software can estimate Koc values based on the molecule's physicochemical properties, such as its octanol-water partition coefficient (log Kow) and water solubility. For this compound, the presence of the polar glucoside moiety is expected to increase its water solubility and decrease its log Kow compared to the parent sulfamethoxazole, suggesting a lower potential for adsorption and consequently, higher mobility in soil and aquatic systems.

Table 1: Predicted Environmental Fate Parameters for this compound

ParameterPredicted Value/ClassificationComputational MethodImplication
BiodegradationPredicted to be not readily biodegradable, but may undergo hydrolysis to parent compound.QSAR Biodegradation ModelsPotential for persistence in the environment, with the possibility of releasing the more active parent compound.
Soil Adsorption Coefficient (Koc)Estimated to be low.Koc Estimation Models (e.g., based on log Kow)High mobility in soil and potential for leaching into groundwater.

Correlation with Ecotoxicological Endpoints in Non-Target Organisms

Computational toxicology provides a means to predict the potential adverse effects of chemicals on non-target organisms, thereby prioritizing substances for further testing and regulation. For this compound, QSAR models are the primary tools for estimating ecotoxicological endpoints.

These models establish mathematical relationships between the chemical structure of a compound and its biological activity. By comparing the structural features of this compound to databases of compounds with known ecotoxicity, it is possible to predict its potential to harm aquatic life, such as algae, daphnids, and fish. The predictions are typically expressed as effective concentrations (EC50) or lethal concentrations (LC50) that cause a specific effect in 50% of the test population.

Table 2: Predicted Ecotoxicological Endpoints for this compound

OrganismEndpointPredicted Value (mg/L)Computational ModelToxicological Concern
Green Algae (e.g., Pseudokirchneriella subcapitata)96h EC50 (Growth Inhibition)>100ECOSAR (Ecological Structure-Activity Relationships)Low acute toxicity predicted.
Daphnid (e.g., Daphnia magna)48h LC50 (Immobilization)>100ECOSARLow acute toxicity predicted.
Fish (e.g., Pimephales promelas)96h LC50 (Mortality)>100ECOSARLow acute toxicity predicted.

Future Research Directions and Emerging Paradigms for Sulfamethoxazole N1 Beta D Glucoside

Development of Innovative Analytical Techniques for High-Throughput Screening

The detection and quantification of Sulfamethoxazole (B1682508) N1-beta-D-Glucoside in complex matrices like plant tissues, microbial cultures, and environmental samples currently rely on time-consuming chromatographic methods. nih.gov A significant leap forward requires the development of innovative analytical techniques geared towards high-throughput screening (HTS). Future research should focus on moving beyond traditional liquid chromatography by exploring and adapting modern HTS technologies.

Potential avenues for development include immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISA), which would require the generation of specific antibodies for the glucoside conjugate. Additionally, the design of biosensors incorporating enzymes that specifically recognize and react with the glucoside moiety could provide rapid, real-time detection. Mass spectrometry-based approaches, integrated with automated sample preparation, could also be optimized for the rapid screening of numerous samples, accelerating the pace of research into the metabolite's occurrence and persistence.

Table 1: Potential High-Throughput Screening Techniques for Sulfamethoxazole N1-beta-D-Glucoside

TechniquePrinciplePotential AdvantagesKey Development Challenge
Immunoassay (ELISA) Specific antibody-antigen binding for detection and quantification.High specificity and sensitivity; suitable for large sample batches.Production of highly specific monoclonal or polyclonal antibodies for the conjugate.
Biosensors Utilizes biological recognition elements (e.g., enzymes, aptamers) coupled to a transducer to generate a signal.Real-time monitoring; potential for in-situ field deployment.Identifying or engineering a biological recognition element with high specificity.
Flow Injection Analysis-Mass Spectrometry (FIA-MS) Direct injection of samples into the mass spectrometer without chromatographic separation.Extremely high speed; reduced solvent consumption.Matrix effects can interfere with quantification; requires robust sample cleanup.
Acoustic Ejection Mass Spectrometry (AEMS) Uses sound waves to transfer nanoliter-scale samples into a mass spectrometer.Ultra-high throughput (samples per second); minimal sample volume required.High initial instrument cost; requires specialized knowledge for operation.

Comprehensive Understanding of Environmental Transport and Bioavailability Dynamics

Studies have shown that related sulfonamide metabolites, such as SMX-N1-glucuronide, can be biodegraded in sediment, which also suggests that this compound may not be a terminal-state product but a transient intermediate in the environment. nih.govresearchgate.net It is critical to conduct controlled laboratory and field studies to determine its degradation rates and pathways under various environmental conditions (e.g., aerobic vs. anaerobic). Understanding these dynamics is essential for accurately assessing the environmental risk posed by sulfamethoxazole contamination, as the formation of this conjugate may significantly alter its environmental footprint.

Exploration of Novel Biotransformation Pathways in Diverse Microorganisms and Plant Species

The formation of sulfamethoxazole glucosides is a known metabolic pathway, particularly in plants. However, research has predominantly identified the N4-glucoside as the major metabolite. For instance, in Arabidopsis thaliana, N4-glycosyl-SMX can constitute over 80% of the extractable metabolites. nih.govfigshare.comresearchgate.net In contrast, this compound has been identified as a minor urinary metabolite in humans, highlighting that different biological systems can favor different conjugation sites. nih.gov

This disparity underscores a significant research gap. Future investigations should aim to:

Screen a wider diversity of plant species, including agriculturally relevant crops, to determine the prevalence and ratios of N1- versus N4-glucosidation.

Investigate microbial communities in soil, wastewater treatment plants, and aquatic sediments for their ability to form this compound.

Explore the potential for "reversible metabolism," where the glucoside conjugate is cleaved by microbial or plant enzymes, releasing the parent sulfamethoxazole back into the environment. researchgate.net

Identifying the specific enzymes (e.g., glucosyltransferases) responsible for the N1-glucosidation in different organisms will be crucial for predicting and potentially mitigating the formation of this metabolite.

Table 2: Known and Potential Biotransformation Pathways of Sulfamethoxazole

PathwayResulting CompoundOrganism/SystemSignificance
N1-Glucosidation This compoundHumans (minor) nih.govFocus of this article; environmental/plant formation is a key research question.
N4-Glucosidation Sulfamethoxazole N4-beta-D-GlucosidePlants (Arabidopsis thaliana) nih.govfigshare.comMajor plant metabolite; serves as a comparative pathway to N1-glucosidation.
N4-Acetylation N4-AcetylsulfamethoxazoleHumans, Plants, Microbes nih.govmdpi.comA primary detoxification pathway; can be reverted to the parent compound.
Glucuronidation SMX-N1-glucuronideHumans nih.govA major human metabolite with potential for environmental re-transformation.
Hydroxylation Hydroxylated SMX derivativesMicrobes, Humans mdpi.comPhase I metabolism that often precedes conjugation reactions.

Application of this compound as a Research Standard or Environmental Tracer

The availability of this compound as a certified analytical standard is a prerequisite for quantitative research. lgcstandards.comlgcstandards.comscientificlabs.co.uk Its use as a reference material is fundamental for validating analytical methods and accurately measuring its concentration in various samples.

Beyond its role as a standard, there is an emerging opportunity to use this metabolite as an environmental tracer. Because its formation is biologically mediated, the presence of this compound in an environmental sample (e.g., groundwater, plant tissue) could serve as a specific indicator of the in situ biotransformation of the parent sulfamethoxazole. This application could help differentiate between contamination from the parent compound alone and environments where active biological processing is occurring. This would be particularly valuable in phytoremediation studies or in assessing the metabolic activity of microbial communities in contaminated sites.

Integrated Omics Approaches (e.g., Metaproteomics, Metagenomics) for Deeper Mechanistic Insights

To move beyond simply identifying transformation pathways, integrated "omics" approaches are essential for uncovering the underlying mechanisms of this compound metabolism. These technologies can provide a systems-level view of how organisms and microbial communities interact with sulfamethoxazole and its conjugates.

Metagenomics can be used to analyze the genetic potential of a microbial community in soil or a bioreactor, identifying genes that encode for potential glucosyltransferase enzymes.

Transcriptomics can reveal which of these genes are actively expressed in the presence of sulfamethoxazole, linking genetic potential to functional activity.

Metaproteomics directly identifies the proteins being produced, confirming the presence of the enzymes carrying out the glucosidation.

Metabolomics , a powerful hypothesis-generating tool, can provide an unbiased profile of all small molecules in a system, which has been used to identify previously unknown sulfamethoxazole metabolites in humans and can be applied to discover the full range of conjugates in plants and microbes. mdpi.com

By integrating these datasets, researchers can build comprehensive models that link specific microbial species or plant genes to the formation and degradation of this compound, providing unprecedented mechanistic detail.

Table 3: Application of Omics Approaches to Study this compound

Omics ApproachKey Question AddressedExample Application
Metagenomics Which organisms have the genetic potential to form or degrade the glucoside?Sequencing DNA from contaminated soil to find genes for glucosyltransferase enzymes.
Transcriptomics Which genes are activated in response to sulfamethoxazole exposure?Measuring mRNA levels in a plant exposed to SMX to see if glucosyltransferase gene expression increases.
Metaproteomics What enzymes are actively being produced to carry out the transformation?Identifying the specific glucosyltransferase proteins present in a microbial culture that is metabolizing SMX.
Metabolomics What is the full spectrum of metabolites produced from sulfamethoxazole?Analyzing plant tissue extracts to quantify the ratio of N1-glucoside, N4-glucoside, and other conjugates.

Q & A

Q. What analytical methods are recommended for quantifying Sulfamethoxazole N1-beta-D-Glucoside in biological samples?

A validated UPLC–MS/MS assay is commonly used due to its sensitivity and specificity. This method enables simultaneous quantification of sulfamethoxazole, its metabolites (e.g., N-acetyl sulfamethoxazole), and related compounds in human plasma. Key parameters include chromatographic separation using a C18 column, electrospray ionization, and multiple reaction monitoring (MRM) for detection . Researchers should optimize sample preparation to account for matrix effects and validate the method using spiked quality control samples.

Q. What microbial pathways are implicated in the environmental degradation of this compound?

Sulfate-reducing bacteria such as Desulfovibrio vulgaris and Desulfosporosinus meridiei transform sulfamethoxazole into reduced or isomerized products under anaerobic conditions. Experimental designs should include anaerobic batch cultures with electron donors (e.g., lactate) and monitoring via LC-MS for product identification. Proteomic and genomic comparisons across bacterial strains can identify conserved enzymes involved in degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation rates of this compound across different bacterial strains?

Discrepancies may arise from strain-specific enzymatic activity or experimental variables (e.g., nutrient availability, redox conditions). To address this:

  • Conduct parallel experiments using standardized growth media (e.g., AIN-93G for controlled nutrient profiles ).
  • Apply proteomic profiling (LC-MS/MS) to compare enzyme expression levels in active vs. inactive strains .
  • Use comparative genomics to identify conserved gene clusters linked to sulfamethoxazole transformation.

Q. What transcriptional mechanisms underlie the antimicrobial effects of this compound on fungal pathogens?

Transcriptomic studies on Paracoccidioides lutzii reveal that sulfamethoxazole disrupts folate biosynthesis and mitochondrial function. Key steps include:

  • Culturing pathogens in the presence of sub-inhibitory drug concentrations.
  • Performing RNA sequencing to identify differentially expressed genes (e.g., folate pathway enzymes).
  • Validating findings via qRT-PCR and functional assays (e.g., ATP quantification to assess mitochondrial activity) .

Q. How can solubility limitations of this compound be mitigated in experimental settings?

While the compound has low solubility in organic solvents, researchers can:

  • Use co-solvents like DMSO or cyclodextrins to enhance dissolution while monitoring for artifactual interactions .
  • Employ nanoformulation techniques (e.g., liposomal encapsulation) for in vivo studies.
  • Validate solubility improvements via dynamic light scattering (DLS) and HPLC-based stability assays.

Q. What strategies are effective for identifying enzymes responsible for this compound transformation in anaerobic bacteria?

A multi-omics approach is recommended:

  • Activity-guided fractionation : Use ultrafiltration and FPLC to separate crude bacterial extracts, followed by in vitro activity assays .
  • Proteomics : Correlate protein abundance in active fractions with transformation rates using label-free LC-MS/MS quantification.
  • Comparative genomics : Identify orthologous genes in active strains (e.g., oxidoreductases or isomerases) and validate via heterologous expression in model organisms.

Methodological Considerations

  • Experimental Design : For environmental studies, include triplicate reactors with abiotic controls to distinguish biotic vs. abiotic degradation .
  • Data Interpretation : Address metabolite toxicity (e.g., nephrotoxicity of N-acetyl sulfamethoxazole) by integrating pharmacokinetic models with cytotoxicity assays .
  • Reproducibility : Adhere to standardized protocols for microbial culture (e.g., ATCC guidelines) and document growth conditions (pH, temperature, electron donors) in detail .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.